3-Nitro-5-(trifluoromethyl)picolinic acid
Description
3-Nitro-5-(trifluoromethyl)picolinic acid is a substituted pyridine derivative featuring a nitro group (-NO₂) at position 3, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) group at position 2. While direct data for this compound is absent in the provided evidence, its structure can be inferred from analogs. Picolinic acid derivatives are of interest in pharmaceutical and agrochemical research due to their electronic and steric properties, which influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)3-1-4(12(15)16)5(6(13)14)11-2-3/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOFYUJXZZVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673515 | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214333-19-3 | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinic acid typically involves the nitration of 5-(trifluoromethyl)picolinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or metal hydrides to yield 3-Amino-5-(trifluoromethyl)picolinic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-Amino-5-(trifluoromethyl)picolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
3-Nitro-5-(trifluoromethyl)picolinic acid serves as a critical intermediate in the synthesis of various complex compounds. The presence of both the nitro and trifluoromethyl groups allows for controlled chemical transformations, making it useful for preparing intricate molecules with desired properties. For example, it can be utilized in synthesizing heterocyclic compounds like 3-nitroquinol, which have potential applications in medicinal chemistry .
Synthetic Routes:
The synthesis of this compound typically involves nitration processes, where 5-(trifluoromethyl)picolinic acid is treated with a mixture of concentrated nitric and sulfuric acids under controlled conditions to introduce the nitro group selectively.
| Synthesis Method | Description |
|---|---|
| Nitration | Introduction of the nitro group using nitric acid and sulfuric acid. |
| Oxidation | Conversion of the aldehyde group to carboxylic acid using oxidizing agents like KMnO4. |
| Reduction | Transformation of the nitro group to an amino group using reducing agents like hydrogen gas with a palladium catalyst. |
Biological Research
Potential Therapeutic Applications:
In biological contexts, this compound has been explored for its potential as a probe to study enzyme-catalyzed reactions involving aldehydes and nitro groups. Its derivatives have shown promise in developing pharmaceuticals, particularly compounds with antimicrobial and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and therapeutic effectiveness.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets where the nitro group can be reduced to reactive intermediates that interact with cellular components, potentially modulating enzyme activity through covalent bonding.
Industrial Applications
Development of Specialty Chemicals:
In industrial settings, this compound is valuable for developing specialty chemicals and materials due to its unique properties imparted by the trifluoromethyl group. These properties include increased metabolic stability and enhanced solubility in various solvents, making it suitable for designing new materials and chemical products .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Discrepancy noted: The formula C₆H₄ClFNO () likely omits atoms from the -CF₃ group. A corrected formula would be C₇H₃ClF₃NO₂. †Calculated molecular weights based on standard atomic masses.
Electronic and Functional Differences
- This group is absent in analogs like 3-chloro or 3-fluoro derivatives, which may exhibit lower reactivity in electrophilic substitutions .
- Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This group is common across all listed compounds, contributing to their use in agrochemicals .
- Halogen Substituents (Cl, F, Br): Affect solubility and intermolecular interactions.
Biological Activity
3-Nitro-5-(trifluoromethyl)picolinic acid (CAS Number: 1214333-19-3) is a chemical compound characterized by its unique structure, which includes a pyridine ring with a nitro group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic building block.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can improve bioavailability and therapeutic effectiveness. The nitro group contributes to its reactivity, making it a versatile intermediate in organic synthesis.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties are attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group is particularly noted for enhancing the compound's ability to penetrate biological membranes, facilitating its therapeutic applications.
The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with specific receptors or enzymes, influencing cellular pathways related to inflammation and microbial resistance. The binding affinities of its derivatives have been explored, indicating that modifications to the structure can significantly alter biological activity.
Synthesis and Derivatives
This compound serves as an important intermediate in the synthesis of various complex compounds. Notable derivatives include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-(Trifluoromethyl)picolinic Acid | Lacks nitro group | More hydrophobic; primarily used in agrochemicals |
| 3-Amino-5-(trifluoromethyl)picolinic Acid | Contains amino group | Exhibits different biological activities |
| 3-Nitropyridine | Lacks trifluoromethyl group | Different electronic properties |
The dual functionality of both the nitro and trifluoromethyl groups in this compound enhances its utility in synthetic chemistry and pharmaceutical development compared to its derivatives.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various pathogens. The mechanisms involved may include disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses in cellular models. By targeting specific inflammatory mediators, it holds potential for treating conditions such as arthritis or other inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-nitro-5-(trifluoromethyl)picolinic acid, and how do reaction conditions influence regioselectivity?
- Answer : The synthesis typically involves nitration of 5-(trifluoromethyl)picolinic acid derivatives. Regioselectivity at the 3-position is achieved using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like 5-nitro isomers. Solvent polarity and electron-withdrawing effects of the trifluoromethyl group direct nitration to the meta position . Purification often employs recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Answer :
- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 8.5–9.5 ppm) and carboxylic acid proton (δ ~13 ppm). The trifluoromethyl group appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm).
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 250.99 (C₇H₃F₃N₂O₄⁻) with fragmentation patterns confirming the nitro and trifluoromethyl groups .
Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
- Answer : Solubility is assessed via shake-flask method in DMSO (primary solvent for stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. The trifluoromethyl group enhances lipophilicity (logP ~1.8), requiring surfactants (e.g., Tween-80) for in vivo studies. Polar aprotic solvents (DMF, DMSO) are preferred for synthetic work .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?
- Answer : Yield discrepancies often arise from:
- Impurity of starting materials : Use HPLC-grade 5-(trifluoromethyl)picolinic acid (≥99% purity).
- Incomplete nitration : Optimize stoichiometry (1.2 equivalents HNO₃) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Side reactions : Introduce scavengers (urea) to quench excess nitrating agents. Report yields with error margins (±5%) across triplicate trials .
Q. What strategies are employed to study the compound’s interactions with biological targets, such as enzymes or receptors?
- Answer :
- Docking simulations : Use software like AutoDock Vina to predict binding affinities with active sites (e.g., cyclooxygenase-2).
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric kits (e.g., COX-2 Inhibitor Screening Kit).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-protein interactions .
Q. How does the nitro group influence the compound’s metabolic stability, and what in vitro models validate this?
- Answer : The nitro group may undergo hepatic reduction to an amine metabolite. Assess stability using:
- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic pathways. Compare half-life (t₁/₂) with analogs lacking the nitro group .
Q. What computational methods predict the environmental persistence of this compound?
- Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation half-lives using EPI Suite™.
- Hydrolysis studies : Expose to pH 4–9 buffers at 25°C; analyze degradation products via HRMS. The trifluoromethyl group confers resistance to hydrolysis, while the nitro group may photodegrade under UV light .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities (e.g., IC₅₀ values) across studies?
- Answer : Discrepancies may stem from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell line variability : Use authenticated lines (e.g., HEK293 vs. HeLa) and report passage numbers.
- Solvent effects : Limit DMSO to ≤0.1% in cell-based assays. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Tables
Table 1 : Optimized Synthetic Conditions for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Nitrating agent | HNO₃ (95%), 1.2 equiv | |
| Temperature | 0–5°C, 4 h | |
| Solvent | H₂SO₄ (98%), 10 mL/g substrate | |
| Yield | 68–72% after recrystallization |
Table 2 : Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.92 (s, H-4), 13.1 (s, COOH) | |
| ¹⁹F NMR | δ -63.2 (q, J = 12 Hz, CF₃) | |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1532 cm⁻¹ (NO₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
